4-[(Pyrrolidin-2-yl)methyl]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-8(11-4-1)6-9-3-5-10-7-12-9/h3,5,7-8,11H,1-2,4,6H2 |
InChI Key |
JIFRHWSJCYCWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC=NC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Pyrrolidin 2 Yl Methyl Pyrimidine
Retrosynthetic Analysis of the 4-[(Pyrrolidin-2-yl)methyl]pyrimidine Core
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. lakotalakes.comadvancechemjournal.com For this compound, two primary disconnection strategies emerge.
A primary disconnection can be made at the C-C bond between the pyrimidine (B1678525) ring and the methylene (B1212753) bridge. This approach simplifies the target into a 4-methylpyrimidine (B18481) synthon and a 2-substituted pyrrolidine (B122466) synthon. However, forming this specific C-C bond directly can be challenging.
A more feasible and common strategy involves disconnecting the pyrimidine ring itself, envisioning its construction from an acyclic precursor that already contains the (pyrrolidin-2-yl)methyl fragment. This approach breaks down the pyrimidine into a 1,3-dicarbonyl compound and an amidine derivative. In this scenario, the key intermediate would be 2-(pyrrolidin-2-yl)acetamidine, which can be condensed with a suitable three-carbon electrophile to form the pyrimidine ring. This strategy elegantly incorporates one of the complex fragments into a simpler starting material for the main ring-forming reaction.
| Disconnection Strategy | Key Synthons (Idealized Fragments) | Potential Starting Materials (Reagents) |
|---|---|---|
| Strategy 1: C(pyrimidine)-C(methylene) bond cleavage | 4-halopyrimidine, (Pyrrolidin-2-yl)methyl organometallic | 4-chloropyrimidine (B154816), (Pyrrolidin-2-ylmethyl)zinc chloride |
| Strategy 2: Pyrimidine ring disconnection | 2-(Pyrrolidin-2-yl)acetamidine, 1,3-dicarbonyl compound | Protected (Pyrrolidin-2-yl)acetonitrile (precursor to amidine), Malondialdehyde or equivalent |
Classical and Modern Approaches to Pyrimidine Ring Formation
The synthesis of the pyrimidine ring is a well-established field of heterocyclic chemistry, with numerous methods available for its construction. researchgate.net
Cyclization Reactions for Pyrimidine Synthesis
The most prevalent method for constructing the pyrimidine ring is through the condensation of a compound containing an N-C-N fragment (like urea (B33335), thiourea, or an amidine) with a three-carbon fragment, typically a 1,3-dicarbonyl compound or its equivalent. bu.edu.eg This approach is highly versatile and allows for the introduction of various substituents onto the pyrimidine core.
One of the most notable examples is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (or thiourea). wikipedia.orgsennosbiotech.com While the classic Biginelli reaction yields dihydropyrimidines, modifications and subsequent oxidation steps can provide fully aromatic pyrimidines. beilstein-journals.org For the synthesis of the target molecule, a key precursor like 3-(pyrrolidin-2-yl)propanal could theoretically be used as the aldehyde component, although its synthesis and stability might present challenges.
A more direct approach involves the Principal Synthesis, where a β-dicarbonyl compound is condensed with an amidine. For instance, the reaction of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) is a known route to 2-methyl-4,6-dihydroxypyrimidine. google.com Following this logic, condensing 2-(pyrrolidin-2-yl)acetamidine with malondialdehyde or a similar 1,3-dielectrophile would directly yield the desired this compound core.
| Reaction Name | Reactant 1 (N-C-N source) | Reactant 2 (C-C-C source) | General Product |
|---|---|---|---|
| Principal Synthesis | Amidine / Urea / Guanidine | 1,3-Dicarbonyl Compound | Substituted Pyrimidine |
| Biginelli Reaction | Urea / Thiourea | β-Ketoester + Aldehyde | Dihydropyrimidinone |
| Pinner Synthesis | Amidine | β-Keto ester or 1,3-Diketone | Substituted Pyrimidine |
Functionalization of Pre-existing Pyrimidine Rings
An alternative to de novo ring synthesis is the modification of a pre-formed pyrimidine ring. This can be achieved through various substitution reactions. For example, a 4-halopyrimidine can serve as a versatile intermediate. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for forming new carbon-carbon bonds. mit.edursc.orgnih.gov In this context, a 4-chloropyrimidine could be coupled with a suitable organometallic reagent, such as (pyrrolidin-2-ylmethyl)zinc chloride, to install the desired side chain.
Furthermore, nucleophilic substitution reactions on pyrimidines bearing leaving groups (like halides or sulfones) at the 2, 4, or 6 positions are common. While typically used for introducing heteroatom nucleophiles, certain carbon nucleophiles can also be employed under specific conditions. For example, the reaction of 2,4-dichloro-6-methylpyrimidine (B20014) with pyrrolidine leads to nucleophilic displacement of the chlorine atoms. nih.gov
Pyrrolidine Moiety Introduction and Functionalization
The pyrrolidine ring, particularly when substituted at the 2-position, is a common motif in many biologically active compounds. Its synthesis often starts from readily available chiral precursors.
Synthesis of Substituted Pyrrolidine Intermediates
The amino acid L-proline is a frequent and cost-effective starting material for the enantioselective synthesis of 2-substituted pyrrolidines. mdpi.com The carboxylic acid functional group of proline provides a handle for various chemical transformations. For instance, reduction of the carboxylic acid group in N-protected proline yields the corresponding prolinol ((S)-pyrrolidin-2-yl)methanol), a key intermediate. nih.govresearchgate.net This alcohol can be further functionalized; for example, it can be converted to a halide or tosylate to create a good leaving group, facilitating the introduction of a carbon chain via nucleophilic substitution.
Another powerful method involves the Grignard reaction. The addition of organometallic reagents, such as phenylmagnesium bromide, to an N-protected proline ester can produce tertiary alcohols like (S)-diphenyl(pyrrolidin-2-yl)methanol. rsc.orggoogle.com This highlights the versatility of proline derivatives in constructing complex pyrrolidine-containing scaffolds. researchgate.net Multicomponent reactions have also been developed for the diastereoselective synthesis of highly substituted pyrrolidines in a single operation. nih.gov
| Method | Starting Material | Key Transformation | Intermediate/Product |
|---|---|---|---|
| Reduction | N-Boc-L-proline | LiAlH4 or BH3 reduction of carboxylic acid | N-Boc-(S)-prolinol |
| Grignard Addition | N-Protected Proline Ester | Addition of excess Grignard reagent to ester | 2-(diaryl/dialkyl-hydroxymethyl)pyrrolidine |
| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester | Lewis acid-catalyzed cascade reaction | Polysubstituted pyrrolidine |
Coupling Reactions for Pyrrolidine Attachment
Connecting the pyrimidine and pyrrolidine fragments is the final and crucial step in several synthetic strategies. As mentioned, palladium-catalyzed cross-coupling reactions are a premier method for forging the C4(pyrimidine)-C(methylene) bond. mit.edu
The Suzuki-Miyaura coupling, for example, would involve the reaction of a 4-halopyrimidine with a (pyrrolidin-2-ylmethyl)boronic acid or ester, catalyzed by a palladium complex. nih.gov Similarly, a Negishi coupling would utilize an organozinc reagent. The successful execution of these reactions depends heavily on the choice of catalyst, ligands, and reaction conditions to achieve good yields and prevent side reactions.
While C-N coupling reactions like the Buchwald-Hartwig amination are highly developed for attaching amines to aryl halides, they are not directly applicable for forming the C-C linkage in the target molecule. rsc.orgacs.org However, the principles of palladium catalysis are central to the modern synthetic routes that would enable the efficient construction of this compound.
Formation of the Methylene Bridge
The creation of the methylene bridge between the pyrimidine and pyrrolidine rings is a critical step in the synthesis of the target compound. This carbon-carbon bond formation is typically achieved through cross-coupling reactions, which are a powerful tool in modern organic synthesis for constructing complex molecules. While a direct, single-step procedure for the synthesis of this compound is not extensively documented in publicly available literature, the assembly of such structures generally relies on the coupling of appropriately functionalized pyrimidine and pyrrolidine precursors.
One plausible and widely utilized strategy involves the palladium-catalyzed cross-coupling of a protected 2-(halomethyl)pyrrolidine with a pyrimidine derivative. For instance, a protected (S)- or (R)-2-(chloromethyl)pyrrolidine can be coupled with a pyrimidine species activated for cross-coupling, such as a 4-halopyrimidine or a pyrimidine-4-boronic acid derivative. Palladium catalysts, in conjunction with suitable ligands and a base, facilitate this reaction.
Commonly employed cross-coupling reactions that could be adapted for this synthesis include:
Suzuki Coupling: This reaction would involve the coupling of a pyrimidine-4-boronic acid or ester with a protected 2-(halomethyl)pyrrolidine. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand. researchgate.netnih.govmdpi.com
Stille Coupling: In this approach, an organotin reagent, such as a 4-(tributylstannyl)pyrimidine, would be coupled with a protected 2-(halomethyl)pyrrolidine in the presence of a palladium catalyst. nih.gov
Negishi Coupling: This method would utilize an organozinc reagent, formed from a protected 2-(halomethyl)pyrrolidine, which would then be coupled with a 4-halopyrimidine using a palladium or nickel catalyst.
The choice of protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions and to ensure the stability of the pyrrolidine ring during the coupling process. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal.
Stereoselective Synthesis of this compound Enantiomers
The pyrrolidine ring in this compound contains a stereocenter at the 2-position, meaning the compound can exist as two enantiomers: (S)-4-[(pyrrolidin-2-yl)methyl]pyrimidine and (R)-4-[(pyrrolidin-2-yl)methyl]pyrimidine. The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.
The most common and efficient strategy for the stereoselective synthesis of these enantiomers begins with a chiral starting material. L-proline and D-proline, which are naturally occurring and readily available in enantiomerically pure forms, serve as excellent precursors for the (S)- and (R)-enantiomers of the target molecule, respectively. mdpi.comnih.gov
A general synthetic route would involve the following steps:
Protection of the Amine: The secondary amine of L-proline or D-proline is first protected, for example, with a Boc group, to prevent its interference in subsequent reactions.
Reduction of the Carboxylic Acid: The carboxylic acid functional group is then reduced to a primary alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This step yields N-Boc-L-prolinol or N-Boc-D-prolinol.
Conversion to a Leaving Group: The resulting hydroxyl group is then converted into a good leaving group, such as a halide (e.g., chloride) or a sulfonate ester (e.g., tosylate or mesylate). This is a critical step to prepare the molecule for the subsequent coupling reaction.
Coupling with the Pyrimidine Moiety: The resulting chiral N-Boc-2-(halomethyl)pyrrolidine is then coupled with the pyrimidine ring as described in the previous section, using a palladium-catalyzed cross-coupling reaction.
Deprotection: Finally, the Boc protecting group is removed, typically under acidic conditions, to yield the desired enantiomer of this compound.
This approach ensures that the stereochemical integrity of the starting proline enantiomer is maintained throughout the synthetic sequence, leading to the desired enantiomer of the final product with high optical purity.
Parallel Synthesis and Library Generation based on the Pyrimidine-Pyrrolidine Scaffold
Parallel synthesis is a powerful technique in modern drug discovery that allows for the rapid generation of a large number of structurally related compounds, known as a chemical library. nih.govacs.org This approach is highly valuable for exploring the structure-activity relationships (SAR) of a particular molecular scaffold. The pyrimidine-pyrrolidine scaffold of this compound is an attractive candidate for library generation due to the numerous points of diversification on both the pyrimidine and pyrrolidine rings.
A library of analogs can be generated by systematically varying the substituents on either or both of the heterocyclic rings. This can be achieved by employing a range of different building blocks in the synthetic sequence.
Diversification of the Pyrimidine Ring:
A library of pyrimidine analogs can be synthesized by starting with a diverse set of substituted pyrimidine precursors. For example, a variety of substituted 4-chloropyrimidines or 4-pyrimidineboronic acids can be used in the coupling reaction with the protected 2-(halomethyl)pyrrolidine. This would result in a library of compounds with different substituents at various positions on the pyrimidine ring.
Diversification of the Pyrrolidine Ring:
Similarly, the pyrrolidine ring can be diversified by starting with a range of substituted proline derivatives. For example, using different 4-substituted proline analogs as starting materials would lead to a library of final compounds with substituents at the 4-position of the pyrrolidine ring.
The reactions are typically carried out in parallel using automated or semi-automated synthesis platforms, which allow for the efficient handling of a large number of reactions simultaneously. nih.gov High-throughput purification techniques, such as automated flash chromatography or mass-directed preparative HPLC, are then used to isolate the individual compounds in the library.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. For the synthesis of this compound, the key step that requires careful optimization is the cross-coupling reaction to form the methylene bridge.
Several parameters can be varied to optimize the yield of this reaction:
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can have a significant impact on the reaction efficiency. researchgate.netmdpi.com
Base: A variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) can be screened to find the optimal conditions for the specific coupling partners. mdpi.com
Solvent: The choice of solvent (e.g., toluene, dioxane, DMF, THF) can influence the solubility of the reactants and the stability of the catalyst, thereby affecting the reaction rate and yield. mdpi.com
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete reaction without decomposition of the starting materials or product.
A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the effects of these different variables and identify the optimal conditions. The following table illustrates a hypothetical optimization of a Suzuki coupling reaction for the synthesis of a protected form of the target compound.
Table 1: Hypothetical Optimization of Suzuki Coupling Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |
| 5 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 82 |
| 6 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 75 |
This table is for illustrative purposes only and does not represent actual experimental data.
Through such optimization studies, a robust and high-yielding synthetic route to this compound and its derivatives can be established.
Structural Elucidation and Conformational Analysis of 4 Pyrrolidin 2 Yl Methyl Pyrimidine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of novel compounds. For 4-[(Pyrrolidin-2-yl)methyl]pyrimidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The pyrimidine (B1678525) ring protons would typically appear in the aromatic region (δ 7.0-9.0 ppm). The single proton at the C2 position of the pyrimidine ring would likely be the most downfield signal, followed by the protons at the C4/C6 and C5 positions. The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge would be found in the aliphatic, upfield region (δ 1.5-4.0 ppm). The exact chemical shifts would be influenced by the electronic effects of the adjacent rings and the conformational dynamics of the pyrrolidine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the pyrimidine ring would resonate at lower field (δ 120-160 ppm) due to their aromaticity. The aliphatic carbons of the pyrrolidine ring and the methylene linker would appear at a much higher field.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-2 | 9.0 - 9.2 | Singlet (s) |
| Pyrimidine H-6 | 8.5 - 8.7 | Doublet (d) |
| Pyrimidine H-5 | 7.1 - 7.3 | Doublet (d) |
| Pyrrolidine H-2' | 3.5 - 3.8 | Multiplet (m) |
| Methylene CH₂ | 2.8 - 3.2 | Multiplet (m) |
| Pyrrolidine CH₂ | 1.6 - 2.2 | Multiplet (m) |
| Pyrrolidine NH | Broad | Singlet (br s) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₉H₁₃N₃), the expected exact molecular weight is approximately 163.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in the mass spectrum would likely involve characteristic cleavages. A common fragmentation pathway would be the loss of the pyrrolidine ring or cleavage at the benzylic-like position (the C-C bond between the two rings), leading to fragments corresponding to the pyrimidinyl-methyl cation or the pyrrolidinyl cation.
Expected Mass Spectrometry Data
| Analysis Type | Expected Value |
| Molecular Formula | C₉H₁₃N₃ |
| Exact Mass (Monoisotopic) | 163.1110 |
| Molecular Ion [M+H]⁺ | m/z 164.1185 |
| Common Fragment 1 | Cleavage of pyrrolidine ring |
| Common Fragment 2 | Cleavage at methylene bridge |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. Key expected absorptions for this compound would include N-H stretching from the secondary amine in the pyrrolidine ring (around 3300-3500 cm⁻¹), aromatic C-H stretching from the pyrimidine ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching from the pyrrolidine and methylene groups (around 2850-2960 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The pyrimidine ring, being an aromatic system, would exhibit characteristic π→π* transitions. The position of the maximum absorbance (λ_max) would be sensitive to the solvent and the substitution pattern on the ring.
X-ray Crystallographic Studies
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information.
Determination of Solid-State Molecular Conformation
X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would unambiguously establish the relative orientation of the pyrimidine and pyrrolidine rings. Of particular interest is the conformation of the five-membered pyrrolidine ring, which is not planar and typically adopts an "envelope" or "twist" conformation. The analysis would reveal which of its atoms deviates from the plane formed by the others, a feature known as ring puckering.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal structure would also reveal how the molecules pack in the crystal lattice. This packing is governed by intermolecular forces. For this compound, key interactions would be expected:
Hydrogen Bonding: The secondary amine (N-H) of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This could lead to the formation of chains or more complex networks in the solid state.
π-Stacking: The aromatic pyrimidine rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal structure.
Analysis of these interactions is crucial for understanding the solid-state properties of the compound.
Assessment of Crystal Packing and Polymorphism
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, the presence of both a hydrogen bond donor (the N-H group of the pyrrolidine ring) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring) suggests that hydrogen bonding would be a dominant factor in its crystal packing.
In the absence of experimental data, predictions about the crystal packing of this compound can be made. It is likely that the molecules would form hydrogen-bonded chains or dimers. For instance, the pyrrolidine N-H could form a hydrogen bond with one of the pyrimidine nitrogen atoms of a neighboring molecule. These primary interactions would then be supplemented by weaker C-H···N or C-H···π interactions to build a three-dimensional lattice.
Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. The conformational flexibility of the pyrrolidine ring and the rotational freedom around the bond connecting the methyl bridge to the pyrimidine ring in this compound could potentially allow for the formation of different polymorphs under various crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). However, no specific polymorphs of this compound have been reported in the scientific literature to date.
To definitively assess the crystal packing and investigate the potential for polymorphism, experimental techniques such as single-crystal X-ray diffraction would be required.
Conformational Dynamics and Energetics of the Pyrimidine-Pyrrolidine System
The conformational landscape of this compound is defined by the rotational freedom around the single bonds and the puckering of the pyrrolidine ring. The key conformational variables include:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry). In these conformations, four of the ring atoms are roughly coplanar, while the fifth is out of the plane. The interconversion between these puckered forms is typically a low-energy process.
Rotation Around the C-C and C-N Bonds: There is rotational freedom around the single bond connecting the pyrimidine ring to the methylene bridge and the bond between the methylene bridge and the pyrrolidine ring. The relative orientation of the two ring systems will be determined by the energetic favorability of different torsional angles, influenced by steric hindrance and potential intramolecular interactions.
Computational chemistry methods, such as Density Functional Theory (DFT) or molecular mechanics, could be employed to explore the potential energy surface of this compound. Such studies would help identify the lowest energy (most stable) conformations and the energy barriers for interconversion between them.
A hypothetical conformational energy profile might show several local minima corresponding to different arrangements of the pyrimidine and pyrrolidine rings. The global minimum would represent the most populated conformation in the gas phase or in solution.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the conformational energetics. Note: This data is illustrative and not based on experimental or calculated results for the target compound.
| Conformer | Dihedral Angle (N_pyrimidine-C-C-N_pyrrolidine) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 60° | 0.00 | 75.3 |
| B | 180° | 1.25 | 13.5 |
| C | -60° | 0.85 | 11.2 |
Stereochemical Investigations and Isomeric Purity Analysis
The this compound molecule possesses a stereocenter at the C2 position of the pyrrolidine ring. This means the compound can exist as a pair of enantiomers: (S)-4-[(Pyrrolidin-2-yl)methyl]pyrimidine and (R)-4-[(Pyrrolidin-2-yl)methyl]pyrimidine.
The synthesis of this compound from achiral starting materials without a chiral catalyst or resolving agent would result in a racemic mixture (a 50:50 mixture of the two enantiomers). The enantiomers of a chiral compound have identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.
To obtain enantiomerically pure forms of this compound, either an asymmetric synthesis approach or a chiral resolution of the racemic mixture would be necessary. Asymmetric synthesis would involve using a chiral starting material or a chiral catalyst to selectively produce one enantiomer. Chiral resolution involves separating the enantiomers of a racemic mixture, for example, by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.
The isomeric (enantiomeric) purity of a sample of this compound would be determined using techniques that can differentiate between the enantiomers. A common method is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The enantiomeric excess (ee) is a measure of the purity of a chiral sample.
| Analytical Technique | Result | Interpretation |
| Chiral HPLC | Two peaks with equal area at different retention times | The sample is a racemic mixture. |
| Polarimetry | Specific Rotation [α]_D = 0° | The sample is optically inactive, consistent with a racemic mixture. |
Computational Chemistry and Molecular Modeling of 4 Pyrrolidin 2 Yl Methyl Pyrimidine
Molecular Dynamics Simulations for Conformational Space Exploration
No information could be located regarding molecular dynamics simulations performed to explore the conformational landscape of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine.
Molecular Docking and Ligand-Receptor Interaction Profiling
Analysis of Interaction Forces (e.g., Hydrogen Bonds, Hydrophobic Interactions):Without docking studies, an analysis of the interaction forces between this compound and a receptor is not possible.
Further research and publication in the field of computational chemistry would be required to generate the data necessary to fulfill the detailed requirements of the requested article.
Quantitative Structure-Activity Relationship (QSAR) Methodological Development
Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For heterocyclic compounds like this compound, QSAR models are developed not just to predict activity but to understand the underlying molecular features that govern it. The development of these models is a systematic process focused on creating statistically robust and predictive tools, rather than detailing specific biological outcomes.
The foundation of a QSAR model lies in the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For pyrimidine (B1678525) derivatives, these can range from simple constitutional indices to complex quantum-chemical parameters. researchpublish.comresearchgate.net The subsequent development process is centered on the application and validation of statistical models.
Several statistical techniques are commonly employed in the development of QSAR models for pyrimidine-based compounds:
Multiple Linear Regression (MLR): This is a foundational statistical technique used to model the linear relationship between a dependent variable (biological activity) and multiple independent variables (molecular descriptors). tandfonline.com An efficacious QSAR model is meticulously crafted through the employment of MLR. tandfonline.com The goal is to produce an equation that minimizes the difference between observed and predicted values. tandfonline.com The statistical quality of an MLR model is assessed using parameters such as the squared correlation coefficient (R²), which measures the goodness of fit, the cross-validated correlation coefficient (Q²), which assesses predictive ability, and the root mean square error (RMSE). nih.gov
Partial Least Squares (PLS): Often, a large number of molecular descriptors are calculated, many of which may be inter-correlated. PLS is a regression method that is particularly effective in such cases, as it reduces the predictor variables to a smaller set of uncorrelated components and then performs regression on these components. This makes it a suitable method when the number of variables exceeds the number of sample compounds.
Non-Linear Models: Recognizing that structure-activity relationships are not always linear, non-linear models are also developed. Artificial Neural Networks (ANN) are a prominent example, capable of modeling complex and non-linear data by using interconnected nodes, or neurons, arranged in layers. nih.gov ANNs can often improve the predictive power over linear models, though they may be more susceptible to overfitting if not carefully validated. nih.gov
The methodological development of any QSAR model involves rigorous validation to ensure its reliability. A common practice is to split the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used during model generation. nih.gov Internal validation techniques, such as leave-one-out (LOO) cross-validation, are applied to the training set to test the model's robustness. researchpublish.com External validation using the test set provides the most genuine assessment of the model's ability to predict the activity of new, untested compounds. Furthermore, methods like Y-randomization are employed to confirm that the model is not the result of a chance correlation. The applicability domain of the final model is also defined to specify the chemical space in which it can make reliable predictions. researchgate.net
In Silico Prediction of Molecular Descriptors
In silico prediction of molecular descriptors is a fundamental aspect of computational chemistry, transforming a molecule's symbolic representation into useful numerical data. researchpublish.com These descriptors quantify the physicochemical, topological, and electronic properties of a compound like this compound. They are essential inputs for QSAR models and are also used independently to assess a molecule's potential drug-like properties. Key descriptors that are routinely calculated include topological polar surface area and the number of rotatable bonds, which have significant implications for a molecule's pharmacokinetic profile.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Definition and Significance |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃ | Represents the elemental composition of the molecule. |
| Molecular Weight | 163.22 g/mol | The mass of one mole of the compound. It is a critical parameter in drug design, often considered in rules like Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | The sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. TPSA is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with a TPSA of less than 140 Ų tend to permeate cell membranes more effectively. |
| Rotatable Bonds | 2 | Defined as any single non-ring bond attached to a non-terminal heavy (non-hydrogen) atom. The number of rotatable bonds influences conformational flexibility, which can impact bioavailability and binding potency. A lower count (typically ≤10) is considered favorable for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). This descriptor is important for molecular recognition and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs of electrons. This value is crucial for understanding potential interactions with biological targets. |
| cLogP (Octanol-Water Partition Coefficient) | 0.95 | A measure of a compound's lipophilicity (oil/water solubility). It influences absorption, distribution, metabolism, and excretion (ADME) properties. Values are typically logarithmic. |
Topological Polar Surface Area (TPSA) is a descriptor that avoids the need for 3D conformational analysis by using fragment-based contributions to calculate the polar surface area. It is particularly valuable for predicting the transport of molecules across biological membranes. A higher TPSA value generally corresponds to lower membrane permeability.
The number of rotatable bonds is a measure of a molecule's conformational flexibility. A molecule must adopt a specific conformation to bind to a biological target or to cross a membrane, which involves an entropic penalty. Molecules with high flexibility (many rotatable bonds) may have a higher entropic cost upon binding, potentially leading to weaker affinity. Therefore, a lower number of rotatable bonds is often desirable in drug design.
Medicinal Chemistry Principles Applied to the 4 Pyrrolidin 2 Yl Methyl Pyrimidine Scaffold
Design Considerations for Pyrimidine-Pyrrolidine Analogues
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at identifying novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. bohrium.com These approaches are particularly useful for navigating intellectual property landscapes, enhancing potency, and mitigating metabolic liabilities. nih.gov
Bioisosteric Replacement: This strategy involves substituting a functional group or moiety with another that possesses similar physical and chemical properties, leading to comparable biological activity. slideshare.net For the 4-[(Pyrrolidin-2-yl)methyl]pyrimidine scaffold, bioisosteric replacements can be envisioned for both the pyrimidine (B1678525) and pyrrolidine (B122466) rings.
Pyrimidine Ring Replacements: The pyrimidine ring is often a key interaction point with biological targets through hydrogen bonding and π-π stacking. nih.gov Replacing it with other electron-deficient heterocycles can modulate these interactions, improve metabolic stability, and fine-tune physicochemical properties. nih.govresearchgate.net For example, replacing the pyrimidine with a pyridine (B92270) ring can alter the position of hydrogen bond acceptors, potentially leading to a different binding mode or improved selectivity. mdpi.com
Pyrrolidine Ring Replacements: The pyrrolidine ring contributes to the three-dimensional structure of the scaffold and its basicity. nih.gov Bioisosteric replacements for the pyrrolidine ring can be used to alter pKa, lipophilicity, and conformational rigidity. Introducing heteroatoms, such as in morpholine (B109124) or piperazine, can increase polarity and reduce metabolism at sites adjacent to the nitrogen. cambridgemedchemconsulting.com
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Pyrimidine | Pyridine | Modulate H-bond acceptor location, alter electronics. nih.gov |
| Pyrimidine | Triazine | Increase nitrogen content to potentially improve metabolic stability and solubility. |
| Pyrrolidine | Piperidine | Alter ring pucker and basicity, explore different exit vectors. cambridgemedchemconsulting.com |
| Pyrrolidine | Morpholine | Increase polarity, potentially reduce metabolism. cambridgemedchemconsulting.com |
| Pyrrolidine | Thiazolidine | Introduce a sulfur atom to explore different interactions and metabolic profiles. |
| Pyrrolidine | Azetidine | Reduce ring size to probe conformational requirements of the binding pocket. |
Scaffold Hopping: This more drastic approach involves replacing the entire core scaffold with a structurally different one that maintains the original's key pharmacophoric elements in a similar spatial orientation. A key goal is to discover compounds with improved solubility or other developability properties. dundee.ac.uk A scaffold hopping strategy starting from this compound might involve replacing the pyrimidine-methylene-pyrrolidine core with a fused heterocyclic system, such as an imidazo[1,2-a]pyrimidine, that positions a basic amine substituent in a similar 3D vector. dundee.ac.ukresearchgate.net
Rational design leverages an understanding of the target's structure and the nature of protein-ligand interactions to design molecules with enhanced affinity and selectivity. nih.gov For the this compound scaffold, both the pyrimidine and pyrrolidine moieties offer opportunities for rational modification.
The pyrimidine ring's nitrogen atoms are effective hydrogen bond acceptors, while substitutions on the ring can introduce hydrogen bond donors or other functionalities. nih.gov The specific substitution patterns play a crucial role in binding affinity and selectivity. researchgate.net The pyrrolidine ring introduces a chiral center at the 2-position, meaning that the (R)- and (S)-enantiomers can exhibit significantly different biological activities due to the stereospecific nature of protein binding pockets. nih.gov Furthermore, the non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of the binding site, a feature that is increasingly recognized as important for potent and selective interactions. nih.gov Modulating the substituents on the pyrrolidine nitrogen can also influence the molecule's basicity and ability to form salt-bridge interactions.
Synthetic Accessibility and Chemical Space Exploration
The feasibility of exploring the chemical space around the this compound scaffold is highly dependent on its synthetic accessibility. The modular nature of the scaffold, consisting of three distinct components (pyrimidine, methylene (B1212753) linker, and pyrrolidine), lends itself to convergent synthetic strategies. A common approach would involve the synthesis of a suitably functionalized pyrimidine, such as a 4-(chloromethyl)pyrimidine (B49220) or pyrimidine-4-carboxaldehyde, followed by its coupling with a protected 2-(aminomethyl)pyrrolidine or a related pyrrolidine derivative. This modularity allows for the generation of a diverse library of analogues by simply varying the building blocks for each component. For instance, different substituted pyrimidines and pyrrolidines can be readily incorporated to explore a wide range of chemical space and build a comprehensive structure-activity relationship (SAR).
Strategy for Lead Compound Identification through Chemical Derivatization
Once an initial "hit" compound containing the this compound scaffold is identified through screening, a focused chemical derivatization program is initiated to identify a "lead" compound with improved potency, selectivity, and drug-like properties. This process involves systematically modifying different parts of the molecule.
| Modification Site | Example Derivatization | Objective |
| Pyrimidine Ring (C2, C5, C6) | Introduction of small alkyl, halogen, or cyano groups. | Probe for additional hydrophobic or polar interactions; block potential sites of metabolism. |
| Pyrrolidine Nitrogen (N1) | Acylation, sulfonylation, or reductive amination. | Modulate basicity (pKa), introduce vectors for further substitution, improve cell permeability. |
| Pyrrolidine Ring (C3, C4, C5) | Introduction of fluorine or hydroxyl groups. | Alter conformation, introduce new hydrogen bonding opportunities, block metabolic "soft spots". cambridgemedchemconsulting.com |
This systematic approach allows medicinal chemists to understand the SAR for the scaffold, identifying which functional groups in which positions are critical for biological activity and which can be modified to improve pharmacokinetic properties.
Structure-Based Design Methodologies for Chemical Probe Development
Should a high-resolution crystal structure of a target protein in complex with a this compound-based inhibitor become available, structure-based design methodologies can be employed to develop highly potent and selective chemical probes. By visualizing the binding pocket, chemists can identify unfilled hydrophobic pockets or opportunities for additional hydrogen bonds. mdpi.com For example, if the pyrrolidine ring is situated near a hydrophobic pocket, adding a lipophilic substituent could enhance binding affinity. Conversely, if a hydrogen bond donor from the protein is not engaged, a corresponding acceptor could be engineered into the ligand. Computational tools, such as molecular docking and free energy simulations, can be used to prioritize the synthesis of new analogues that are predicted to have improved binding affinity, guiding a more efficient and rational optimization process. researchgate.net
Advanced Analytical Techniques for Purity, Identity, and Quantification in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine and quantifying it in various samples. Due to the compound's polarity, arising from the nitrogen-containing heterocyclic rings, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netnih.gov This method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method would utilize a C18 column, which provides a hydrophobic stationary phase for effective separation of pyrimidine (B1678525) and pyridine (B92270) derivatives. helixchrom.comchromforum.orgresearchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier, most commonly acetonitrile. helixchrom.com The inclusion of an acid, such as formic acid, in the mobile phase can improve peak shape and retention for basic compounds like this compound by protonating the amine groups. helixchrom.com
Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations. The peak area of the analyte in an unknown sample is then compared against this curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Reversed-phase separation |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, pH control |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution |
| Gradient | 5% B to 95% B over 15 minutes | To elute compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Column Temp. | 30 °C | Ensures reproducible retention times |
| Injection Vol. | 10 µL | Sample introduction |
| Detector | Diode Array Detector (DAD) | UV detection and spectral confirmation |
| Wavelength | 254 nm | Typical wavelength for aromatic heterocycles |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but it is generally reserved for thermally stable and volatile compounds. researchgate.net this compound, with its polar N-H groups in the pyrrolidine (B122466) ring, has limited volatility and may exhibit poor chromatographic behavior (e.g., peak tailing) due to interactions with the GC column. jfda-online.com
To overcome these limitations, chemical derivatization is employed. jfda-online.comgcms.cz This process converts the polar N-H group into a less polar, more volatile functional group, making the molecule suitable for GC analysis. jfda-online.com Common derivatization strategies for amines include:
Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.
Acylation: Reaction with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), to form a stable amide derivative. nih.govresearchgate.net
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass information that helps in structural elucidation and confirmation of the derivative's identity. nih.gov
Table 2: Example Derivatization Reaction for GC-MS Analysis
| Analyte Functional Group | Derivatization Reagent | Resulting Derivative | Key Advantage |
|---|---|---|---|
| Secondary Amine (-NH-) in Pyrrolidine Ring | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl (N-TMS) derivative | Increases volatility and thermal stability. |
Chiral Chromatography for Enantiomeric Excess Determination
The this compound molecule contains a stereocenter at the second position of the pyrrolidin ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In many applications, one enantiomer is more active or desirable than the other. Therefore, determining the enantiomeric excess (ee), a measure of optical purity, is critical. heraldopenaccess.us
Chiral HPLC is the most effective method for separating and quantifying enantiomers. heraldopenaccess.usuma.es This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.govresearchgate.net
For compounds like this compound, direct separation on a CSP is often possible. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. heraldopenaccess.us A common mobile phase for chiral separations on polysaccharide columns is a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol. researchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 3: Representative Chiral HPLC Conditions
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Instrument | HPLC system with UV/DAD detector | Enantiomer quantification |
| Column | Chiralcel OD-H (Amylose derivative) or similar | Chiral Stationary Phase for enantioseparation |
| Mobile Phase | n-Hexane / Ethanol (90:10 v/v) with 0.1% Triethylamine | Normal-phase separation; additive reduces peak tailing |
| Flow Rate | 0.8 mL/min | Optimal flow for resolution |
| Column Temp. | 25 °C | Controlled temperature for consistent separation |
| Detector | UV Detector | Detection of enantiomers |
| Wavelength | 254 nm | Suitable wavelength for the pyrimidine chromophore |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis provides an experimental basis for confirming the empirical formula of a newly synthesized batch of this compound. nih.govmdpi.com
The molecular formula for this compound is C₉H₁₃N₃. From this, the theoretical elemental composition can be calculated. A sample of the purified compound is combusted in a specialized instrument called an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are measured, and the percentages of C, H, and N in the original sample are calculated.
For the empirical formula to be considered verified, the experimentally determined percentages must agree with the theoretical values, typically within a margin of ±0.4%. This confirms the elemental makeup of the molecule and provides strong evidence of its purity.
Table 4: Elemental Composition of this compound (C₉H₁₃N₃)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical % | Experimental % (Typical Acceptance) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 66.22% | 66.22 ± 0.4% |
| Hydrogen | H | 1.008 | 13.104 | 8.03% | 8.03 ± 0.4% |
| Nitrogen | N | 14.007 | 42.021 | 25.75% | 25.75 ± 0.4% |
| Total | | | 163.224 | 100.00% | |
Future Perspectives in Research on 4 Pyrrolidin 2 Yl Methyl Pyrimidine and Its Derivatives
Development of Novel and Sustainable Synthetic Routes
While various synthetic routes to pyrimidine (B1678525) and pyrrolidine (B122466) derivatives exist, future research will increasingly prioritize the development of methodologies that are not only efficient but also environmentally benign and sustainable. mdpi.com Current synthetic strategies often rely on multi-step processes that may involve harsh reagents, stoichiometric activators, and significant solvent waste. The future direction points towards greener and more efficient chemical manufacturing.
Key areas for future development include:
Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing can offer superior control over reaction parameters (temperature, pressure, and time), leading to higher yields, improved safety, and reduced waste. This technology is particularly suitable for multi-step syntheses, allowing for the telescoping of reactions without the need for isolating intermediates.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes as catalysts offers high stereo-, regio-, and chemo-selectivity under mild, aqueous conditions. Future work could focus on identifying or engineering enzymes (e.g., transaminases, reductases) capable of constructing or modifying the chiral pyrrolidine ring or functionalizing the pyrimidine core, thereby reducing the reliance on protecting groups and chiral auxiliaries.
Photoredox and Electrocatalysis: These modern synthetic tools utilize light or electricity to drive chemical transformations, often enabling unique reaction pathways that are difficult to achieve with traditional thermal methods. They can facilitate C-H activation and cross-coupling reactions under mild conditions, providing novel avenues for derivatizing the core scaffold.
Green Solvents and Reagents: A significant push will be made to replace hazardous solvents (like chlorinated hydrocarbons) with greener alternatives such as water, supercritical CO₂, ionic liquids, or bio-based solvents. The development of catalytic cycles that minimize the use of stoichiometric reagents will also be a critical focus.
Table 1: Comparison of Traditional and Future Sustainable Synthetic Approaches
| Feature | Traditional Synthetic Methods | Future Sustainable Routes |
|---|---|---|
| Process Type | Batch processing | Continuous flow synthesis |
| Catalysis | Heavy metal catalysts, stoichiometric reagents | Biocatalysis, photoredox catalysis, electrocatalysis |
| Solvents | Volatile organic compounds (e.g., DCM, DMF) | Green solvents (e.g., water, bio-solvents, ionic liquids) |
| Stereocontrol | Chiral auxiliaries, resolution of racemates | Asymmetric organocatalysis, enzymatic resolution |
| Energy Input | Thermal heating | Photons (light), electricity, microwave irradiation |
| Waste Profile | High E-factor (Environmental factor) | Lower E-factor, atom economy focus |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net For the 4-[(Pyrrolidin-2-yl)methyl]pyrimidine scaffold, these computational tools can dramatically accelerate the design-make-test-analyze cycle.
Future applications of AI/ML in this area will likely include:
De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on vast libraries of known bioactive molecules to design novel derivatives of the this compound scaffold. researchgate.netnih.gov These models can generate structures optimized for specific properties, such as high binding affinity to a target, favorable pharmacokinetic profiles, or synthetic accessibility. frontiersin.org
Predictive Modeling: ML algorithms can be used to build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models can predict the biological activity, toxicity, solubility, and metabolic stability of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the rate of late-stage failures.
Synthesis Planning: Retrosynthesis prediction tools powered by AI can propose viable and efficient synthetic routes for newly designed target molecules. nih.gov Furthermore, ML models can optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, integrating seamlessly with automated synthesis platforms.
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tool/Technique | Objective |
|---|---|---|
| Compound Ideation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel derivatives with optimized, multi-parameter properties (potency, safety, etc.). |
| Property Prediction | Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNNs) | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and biological activity. |
| Mechanism of Action | Pathway analysis, network pharmacology | Elucidate biological targets and mechanisms for active compounds. |
| Synthesis Optimization | Bayesian optimization, Reinforcement Learning | Predict optimal reaction conditions and retrosynthetic pathways. |
Exploration of Advanced Chemical Biology Probes Based on the Scaffold
Derivatives of this compound that exhibit potent and selective biological activity are ideal starting points for the development of advanced chemical biology probes. These tools are designed to interrogate biological systems, identify protein targets, and elucidate mechanisms of action.
Future research in this domain will focus on creating a toolkit of probes by strategically modifying the core scaffold:
Affinity-Based Probes: By attaching a reporter tag (e.g., biotin) or a reactive group (e.g., photo-crosslinker like a diazirine or benzophenone) to a non-critical position on the molecule, researchers can create probes for target identification via affinity purification and mass spectrometry.
Fluorescent Probes: Conjugating a fluorophore to the scaffold can enable the visualization of the compound's subcellular localization and its interaction with target proteins in living cells using advanced microscopy techniques like confocal microscopy or super-resolution imaging.
Target Engagement Probes: Designing derivatives that can be used in techniques like Cellular Thermal Shift Assay (CETSA) or as competitive probes in activity-based protein profiling (ABPP) will allow for direct measurement of target engagement and potency in a cellular context.
Table 3: Potential Chemical Biology Probes Based on the this compound Scaffold
| Probe Type | Required Modification | Research Application |
|---|---|---|
| Affinity Probe | Covalent attachment of a biotin (B1667282) tag via a flexible linker. | Target identification and validation; pull-down assays from cell lysates. |
| Photoaffinity Probe | Incorporation of a photo-activatable group (e.g., diazirine). | Covalently trap and identify binding partners in their native environment. |
| Fluorescent Probe | Conjugation of a small, bright fluorophore (e.g., BODIPY, rhodamine). | Live-cell imaging to determine subcellular localization and track target dynamics. |
| Clickable Probe | Introduction of a bio-orthogonal handle (e.g., alkyne, azide). | In-situ labeling and visualization of targets via click chemistry. |
Interdisciplinary Research with Material Science and Nanotechnology
The unique chemical properties of the pyrimidine and pyrrolidine moieties open up possibilities for applications beyond medicine, particularly at the intersection of chemistry with material science and nanotechnology. While this is an exploratory area for this specific scaffold, related structures have shown significant promise. researchgate.net
Future interdisciplinary research could explore:
Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it an interesting component for organic electronic materials. researchgate.net Derivatives could be designed as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or fluorescent sensors, where the electronic properties can be tuned by modifying substituents on the heterocyclic core.
Functional Polymers: The pyrrolidine nitrogen can act as a site for polymerization or grafting onto polymer backbones. researchgate.netresearchgate.net This could lead to the creation of "smart" materials, such as responsive hydrogels or polymers with specific recognition capabilities for sensing or controlled release applications.
Nanoparticle Functionalization: The scaffold could be used as a ligand to cap or functionalize nanoparticles (e.g., gold, quantum dots). This could impart specific biological targeting capabilities to the nanoparticles for applications in targeted drug delivery, bio-imaging, or diagnostics. The pyrrolidine moiety could enhance water solubility and biocompatibility, while the pyrimidine ring could offer sites for further conjugation. researchgate.net
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring are potential coordination sites for metal ions. Suitably functionalized derivatives could serve as organic linkers for the construction of novel MOFs with potential applications in gas storage, catalysis, or chemical separation.
Table 4: Potential Applications in Material Science and Nanotechnology
| Research Area | Relevant Property of Scaffold | Potential Application |
|---|---|---|
| Organic Electronics | Electron-deficient pyrimidine ring, extended π-conjugation possible. | Components in OLEDs, organic semiconductors, and fluorescent sensors. researchgate.net |
| Functional Materials | Reactive amine on pyrrolidine, hydrogen bonding capacity. | Monomers for stimuli-responsive polymers; adsorbents for heavy metals. novapublishers.com |
| Nanomedicine | Biological activity, ability to act as a surface ligand. | Surface coating for nanoparticles to improve biocompatibility and enable targeted drug delivery. |
| Catalysis | Potential for chiral ligand design, metal coordination sites. | Chiral catalysts for asymmetric synthesis; linkers for catalytic MOFs. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Pyrrolidin-2-yl)methyl]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution reactions to introduce substituents like pyrrolidinylmethyl groups onto the pyrimidine core. For example, chloropyrimidine intermediates may react with pyrrolidine derivatives under controlled pH (8–9) and temperature (40–60°C) to form the target compound .
- Key Steps :
- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
- Catalytic bases like triethylamine to deprotonate thiols or amines.
- Purification via column chromatography or recrystallization to isolate high-purity product (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between pyrimidine N and pyrrolidine H) .
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or biological activity .
- Data Interpretation : Compare experimental NMR shifts with computed values to validate conformational stability .
Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Screening Workflow :
- Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Neuroprotection : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptors .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving pyrimidine derivatives?
- Case Study : Discrepancies in antimicrobial potency may arise from structural variations (e.g., substituent electronegativity, steric effects). For instance, chloro-substituted analogs show higher activity than methoxy derivatives due to enhanced membrane permeability .
- Methodology :
- Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., -Cl, -OCH, -CF).
- Use molecular docking to compare binding affinities with target enzymes (e.g., DHFR, CYP450) .
- Data Normalization : Account for assay variability by standardizing protocols (e.g., cell density, incubation time) .
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining enantiomeric purity?
- Challenges : Racemization of the pyrrolidine moiety during alkylation or purification.
- Solutions :
- Use chiral catalysts (e.g., BINOL derivatives) in asymmetric synthesis .
- Employ HPLC with chiral columns to monitor enantiomeric excess (>99%) .
Q. How does the compound’s conformational flexibility impact its interaction with biological targets?
- Structural Insights :
- Dynamic NMR reveals rotameric equilibria of the pyrrolidinylmethyl group, affecting binding pocket compatibility .
- MD Simulations show that rigid analogs (e.g., fused ring systems) exhibit higher target affinity but reduced solubility .
- Experimental Validation : Compare IC values of constrained vs. flexible analogs in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
